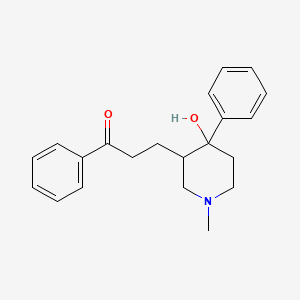
3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by the introduction of hydroxy and phenyl groups through specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity. The use of automated systems and advanced monitoring techniques ensures consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles like sodium hydroxide are often used.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, alcohols, and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Hydroxy-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one
- 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylbutan-1-one
- 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpentan-1-one
Uniqueness
Compared to similar compounds, 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one stands out due to its specific structural arrangement, which influences its reactivity and potential applications. The presence of both hydroxy and phenyl groups in a piperidine framework provides unique opportunities for chemical modifications and interactions with biological targets.
Propiedades
Número CAS |
65161-71-9 |
|---|---|
Fórmula molecular |
C21H25NO2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
3-(4-hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C21H25NO2/c1-22-15-14-21(24,18-10-6-3-7-11-18)19(16-22)12-13-20(23)17-8-4-2-5-9-17/h2-11,19,24H,12-16H2,1H3 |
Clave InChI |
RXFXMHJLPVMYDF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C(C1)CCC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


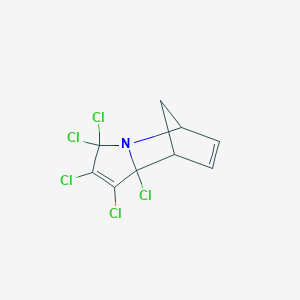
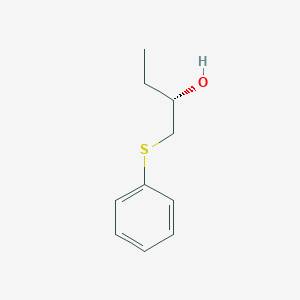
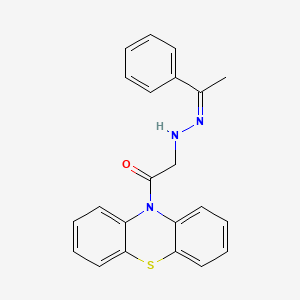
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
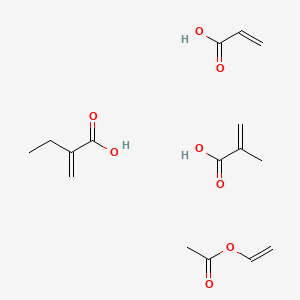
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)


![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
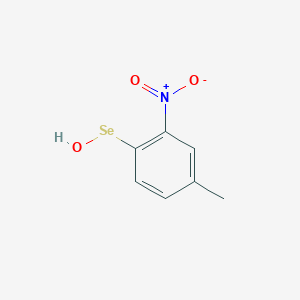
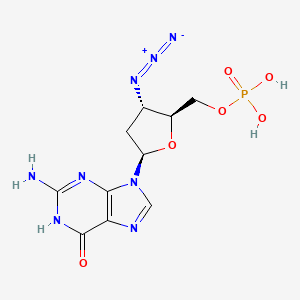
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
